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  • Product: Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to Fmoc-N-Me-D-Phe(3-carbamoyl)-OH in Drug Discovery

Executive Summary The transition from traditional small molecules to complex biologic and peptidomimetic therapeutics requires chemical building blocks that can bridge the gap between target affinity and metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional small molecules to complex biologic and peptidomimetic therapeutics requires chemical building blocks that can bridge the gap between target affinity and metabolic stability. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a highly specialized, non-natural amino acid derivative engineered for this exact purpose. Recognized as an essential biochemical tool in solid-phase peptide synthesis (SPPS) 1, it is frequently utilized in the development of heteroaryl-containing macrocyclic libraries and advanced peptide therapeutics 2. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for integrating this hindered building block into drug discovery workflows.

Structural Anatomy & Physicochemical Profiling

To leverage this compound effectively, researchers must understand the distinct physicochemical properties imparted by its four core structural modifications.

Table 1: Physicochemical Properties

PropertySpecification
Nomenclature Fmoc-N-Me-D-Phe(3-carbamoyl)-OH
Molecular Weight 444.48 g/mol 3
Molecular Formula C26H24N2O5
Stereochemistry D-configuration
N-Terminal Protection Fmoc (Fluorenylmethyloxycarbonyl)
Key Modifications N-Methylation, 3-Carbamoyl substitution

Mechanistic Advantages in Therapeutics

As a Senior Application Scientist, I emphasize that the selection of unnatural amino acids should never be arbitrary; every structural feature must serve a specific pharmacokinetic or pharmacodynamic goal.

  • Fmoc Protection: Enables standard orthogonal SPPS workflows. It allows for mild, base-catalyzed deprotection (typically using piperidine) without disturbing acid-sensitive side-chain protecting groups (like Boc or Trt) 4.

  • D-Stereocenter: Endogenous proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration provides profound resistance to proteolytic degradation, drastically extending the plasma half-life and bioavailability of the therapeutic peptide 4.

  • N-Methylation: Replacing the amide hydrogen with a methyl group achieves two critical enhancements. First, the removal of a hydrogen bond donor increases the overall lipophilicity and membrane permeability of the peptide. Second, it restricts the Ramachandran dihedral angles ( ϕ,ψ ), promoting specific secondary structures such as β -turns, which are critical for successful macrocyclization 2.

  • 3-Carbamoyl Substitution: The carbamoyl group (-CONH2) at the meta position of the phenyl ring acts as a directional hydrogen bond donor and acceptor. This provides a rigid bioisostere for glutamine, allowing for precise polar interactions within a target receptor's binding pocket without the entropic penalty associated with flexible aliphatic side chains.

Experimental Workflow: Advanced SPPS Protocol

Coupling sterically hindered N-methylated amino acids requires a departure from standard SPPS protocols. The following self-validating workflow ensures high-fidelity coupling and prevents truncated deletion sequences.

Step 1: Resin Swelling & Initial Deprotection
  • Action: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 min) to remove the existing Fmoc group.

  • Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct quantifies deprotection efficiency.

Step 2: Coupling of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH
  • Action: Pre-activate 3.0 equivalents of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 2 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Causality: HATU is selected over standard DIC/Oxyma due to its superior efficiency in forming active esters, which is necessary to overcome the bulkiness of the D-phenylalanine derivative.

  • Validation: Perform a standard Kaiser (ninhydrin) test. A clear/yellow resin indicates complete conversion of the primary amine to the amide.

Step 3: Deprotection of the N-Methylated Residue
  • Action: Treat the resin with 20% piperidine in DMF (2 x 15 min).

  • Validation: UV monitoring at 301 nm. Note that base-catalyzed deprotection of N-methylated Fmoc groups can be kinetically slower; extended deprotection times are highly recommended.

Step 4: Subsequent Amino Acid Coupling (Critical Step)
  • Action: The N-terminus is now a sterically hindered secondary amine. Pre-activate the next Fmoc-amino acid (4.0 eq) with COMU (3.9 eq) and DIPEA (8.0 eq). Add to the resin and heat to 75°C using a microwave peptide synthesizer for 15 minutes.

  • Causality: COMU is a uronium salt based on Oxyma that exhibits exceptional reactivity for coupling onto secondary amines. Elevated temperature provides the kinetic energy required to overcome the severe steric clash.

  • Validation: Chloranil Test . The Kaiser test is prone to false negatives for secondary amines. The Chloranil test yields a dark blue/green color in the presence of free secondary amines. A negative (colorless/yellow) result confirms successful coupling onto the N-Me group.

Visualizing the Synthesis Workflow

SPPS_Workflow A Resin-Bound Peptide (Free Primary Amine) B Activation & Coupling Fmoc-N-Me-D-Phe(3-carbamoyl)-OH Reagents: HATU / DIPEA A->B Step 1: Elongation C Validation: Kaiser Test (Negative = Success) B->C Step 2: Verification D Fmoc Deprotection 20% Piperidine in DMF C->D Step 3: Deprotect E Validation: UV 301 nm (Quantify Adduct) D->E Step 4: Verification F Subsequent Coupling (Overcoming N-Me Hindrance) Reagents: COMU / DIPEA at 75°C E->F Step 5: Hindered Coupling G Validation: Chloranil Test (Negative = Success) F->G Step 6: Verification

Figure 1: Self-validating SPPS cycle for sterically hindered N-methylated amino acids.

Sources

Exploratory

A Technical Guide to the Synthesis and Application of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH: A Novel Building Block for Advanced Peptide Therapeutics

Abstract The strategic modification of peptide backbones and side chains is a cornerstone of modern medicinal chemistry, enabling the transformation of native peptides into drug candidates with enhanced therapeutic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic modification of peptide backbones and side chains is a cornerstone of modern medicinal chemistry, enabling the transformation of native peptides into drug candidates with enhanced therapeutic profiles. This guide provides a comprehensive technical overview of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH, a novel, rationally designed amino acid derivative. While this specific compound is not yet commercially cataloged, this paper outlines its theoretical basis, a proposed synthetic pathway, and its potential applications in drug discovery. We will explore the synergistic benefits conferred by its constituent moieties: the base-labile Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS); the N-methyl group for improved metabolic stability and conformational control; the D-configuration for enhanced resistance to proteolysis; and the 3-carbamoyl functionality for potential modulation of receptor interactions and solubility. This document serves as a roadmap for researchers and drug developers interested in synthesizing and utilizing this promising building block for next-generation peptide therapeutics.

Introduction: The Rationale for a Multifunctional Amino Acid Derivative

The development of peptide-based drugs often faces challenges related to poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity.[1] To overcome these hurdles, medicinal chemists employ a variety of structural modifications. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is conceptualized as a building block that simultaneously addresses several of these issues.

  • N-Methylation: The introduction of a methyl group on the amide nitrogen sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly increasing the peptide's in vivo half-life.[1] This modification also restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and enhance binding affinity.[2]

  • D-Amino Acid Configuration: Natural proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-phenylalanine, renders the resulting peptide highly resistant to degradation, further enhancing its stability and duration of action.[3][4]

  • 3-Carbamoyl Phenyl Side Chain: The carbamoyl group (-CONH2) is a versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[5][6] Its presence can also influence the solubility and pharmacokinetic properties of the parent molecule.[7]

  • Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[8] Its lability to mild basic conditions (e.g., piperidine) allows for the sequential addition of amino acids without damaging acid-sensitive protecting groups on the side chains or the resin linker, a principle known as orthogonality.[8][9]

By combining these four features into a single building block, Fmoc-N-Me-D-Phe(3-carbamoyl)-OH represents a highly valuable tool for constructing peptides with potentially superior drug-like properties.

Physicochemical Properties

As Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a novel compound, experimental data is not available. The following table summarizes its theoretical properties.

PropertyValueSource / Method
CAS Number Not available-
Molecular Formula C₂₆H₂₅N₃O₅-
Theoretical Molecular Weight 459.49 g/mol Calculated[9][10][]
Appearance (Predicted) White to off-white solidAnalogy
Solubility (Predicted) Soluble in DMF, NMP, DMSO, DCMAnalogy
Storage (Recommended) 2-8°C, desiccatedAnalogy

Proposed Synthesis of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

The synthesis of the target compound requires a multi-step approach, starting from a commercially available precursor. The proposed route is designed to be robust and scalable, leveraging well-established synthetic methodologies.

Synthetic Workflow Overview

The synthesis can be logically divided into four key stages:

  • Side-Chain Functionalization: Introduction of the carbamoyl group at the 3-position of the D-phenylalanine phenyl ring.

  • N-Methylation: Methylation of the alpha-amino group.

  • Fmoc Protection: Introduction of the Fmoc protecting group.

  • Purification and Characterization: Isolation and verification of the final product.

Synthesis_Workflow cluster_0 Stage 1: Side-Chain Functionalization cluster_1 Stage 2: N-Methylation (Biron-Kessler Method) cluster_2 Stage 3 & 4: Finalization A Start: D-Phe derivative (e.g., 3-nitro-D-Phe) B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1.1 C Carbamoylation of Amine (e.g., KOCN, acid) B->C Step 1.2 D o-NBS Protection (o-NBS-Cl, base) C->D Step 2.1 (Carboxylic acid protection may be needed) E Methylation (e.g., MeI, DBU) D->E Step 2.2 F o-NBS Deprotection (Thiophenol, base) E->F Step 2.3 G Fmoc Protection (Fmoc-OSu, base) F->G Step 3.1 H Purification (Chromatography) G->H Step 3.2 I Final Product: Fmoc-N-Me-D-Phe(3-carbamoyl)-OH H->I Step 4.1

Caption: Proposed synthetic workflow for Fmoc-N-Me-D-Phe(3-carbamoyl)-OH.

Detailed Experimental Protocol (Proposed)

Starting Material: 3-Nitro-D-phenylalanine.

Step 1.1: Reduction of the Nitro Group

  • Rationale: The nitro group is a common precursor to an amino group, which can then be converted to the desired carbamoyl moiety. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure: Dissolve 3-Nitro-D-phenylalanine in a suitable solvent (e.g., methanol/water). Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC or LC-MS analysis indicates complete consumption of the starting material. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-Amino-D-phenylalanine.

Step 1.2: Carbamoylation of the Phenylamino Group

  • Rationale: The newly formed aniline can be converted to a carbamoyl group via reaction with potassium cyanate in an acidic medium.

  • Procedure: Dissolve the 3-Amino-D-phenylalanine from the previous step in aqueous acetic acid. Add a solution of potassium cyanate (KOCN) in water portion-wise while maintaining the temperature. Stir the reaction until completion, as monitored by LC-MS. The product, D-Phe(3-carbamoyl), may precipitate from the solution or can be isolated by crystallization or chromatography.

Step 2: N-Methylation via the Biron-Kessler Method

  • Rationale: Direct monomethylation of a primary amine is often challenging. The Biron-Kessler method provides a robust, multi-step procedure for achieving high-yield N-methylation.[1] This involves temporary protection with an o-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H proton, facilitating methylation.[12]

  • Procedure 2.1 (o-NBS Protection): Protect the carboxylic acid of D-Phe(3-carbamoyl) as a methyl or benzyl ester if necessary. Dissolve the amino acid in a suitable solvent (e.g., aqueous dioxane) and add a base (e.g., NaHCO₃). Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and stir vigorously. Monitor the reaction until completion.

  • Procedure 2.2 (Methylation): Dissolve the N-o-NBS protected amino acid in an anhydrous solvent like DMF. Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Procedure 2.3 (o-NBS Deprotection): After methylation is complete, remove the o-NBS group by treatment with a thiol (e.g., thiophenol or 2-mercaptoethanol) and a base (e.g., K₂CO₃ or DBU) in DMF.

Step 3: Fmoc Protection

  • Rationale: The final step before purification is the protection of the newly formed N-methyl amine with the Fmoc group, making it ready for SPPS.[13]

  • Procedure: Dissolve the N-Me-D-Phe(3-carbamoyl)-OH in a solvent mixture (e.g., aqueous acetone or dioxane) with a mild base (e.g., NaHCO₃ or Na₂CO₃). Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-Cl and stir until the reaction is complete. Acidify the reaction mixture to precipitate the product.

Step 4: Purification

  • Rationale: The crude product will likely contain residual reagents and byproducts. Purification by flash column chromatography is necessary to obtain the final product with high purity suitable for peptide synthesis.

  • Procedure: The crude product is dissolved in a minimal amount of solvent and purified by silica gel chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol with acetic acid).

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance around the secondary amine.[14][15] This often leads to incomplete coupling reactions and lower yields. Therefore, specialized protocols and more potent coupling reagents are required.

Recommended Coupling Protocol

SPPS_Coupling_Workflow Resin Peptide-Resin with free N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin (Add activated mixture to resin) Washing1->Coupling Activation Pre-activation of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH (Amino Acid + Coupling Reagent + Base in DMF) Activation->Coupling Pre-activation (5-10 min) Washing2 DMF Wash Coupling->Washing2 Monitoring Monitoring for Completion (e.g., Bromophenol Blue test) Washing2->Monitoring NextCycle Proceed to next cycle or final cleavage Monitoring->NextCycle

Caption: Recommended workflow for coupling Fmoc-N-Me-D-Phe(3-carbamoyl)-OH in SPPS.

  • Activation Reagents: Standard coupling reagents like HBTU or HCTU are often inefficient for N-methylated residues. More potent uronium/aminium salt-based reagents are recommended.[14]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, including N-methylated amino acids.

    • PyAOP/PyBOP: These phosphonium-based reagents, especially in the presence of HOAt (1-Hydroxy-7-azabenzotriazole), are also highly effective.[15]

  • Protocol:

    • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.

    • Washing: Thoroughly wash the resin with DMF.

    • Activation: In a separate vessel, pre-activate 3-5 equivalents of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH with 3-5 equivalents of HATU and 6-10 equivalents of a non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) in DMF for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours). Microwave-assisted coupling can significantly reduce reaction times and improve efficiency.[16]

    • Monitoring: The completion of the coupling should be monitored. The standard ninhydrin test is ineffective for secondary amines. The bromophenol blue test is a suitable alternative.[14] If the test is positive (indicating incomplete coupling), a second coupling should be performed.

Analytical Characterization

The identity and purity of the synthesized Fmoc-N-Me-D-Phe(3-carbamoyl)-OH must be rigorously confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 460.5. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure. Key signals to look for include the aromatic protons on the Fmoc and phenylalanine rings, the characteristic N-methyl singlet (typically around 2.5-3.0 ppm), and the protons of the carbamoyl group.[19]

    • ¹³C NMR: Will show the expected number of carbon signals, including the distinct signal for the N-methyl carbon.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC should be used to determine the purity of the final compound. A purity of >98% is typically required for use in SPPS.

Potential Applications in Drug Development

The unique combination of structural features in Fmoc-N-Me-D-Phe(3-carbamoyl)-OH makes it an attractive building block for addressing several challenges in peptide drug design.

  • Enhanced Metabolic Stability: The presence of both an N-methyl group and a D-amino acid configuration will confer exceptional resistance to degradation by a wide range of proteases and peptidases.[1][3] This can lead to a significantly longer in vivo half-life, potentially reducing dosing frequency.

  • Improved Cell Permeability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, increasing lipophilicity and potentially enhancing the ability of the peptide to cross cell membranes.[1] This is a critical attribute for targeting intracellular proteins.

  • Conformational Constraint and Receptor Selectivity: The steric bulk of the N-methyl group restricts backbone rotation, which can pre-organize the peptide into a conformation that is optimal for binding to its biological target. This can lead to increased potency and selectivity.[2]

  • Modulation of Target Interactions: The 3-carbamoyl group can serve as a crucial interaction point with the target receptor, forming hydrogen bonds that contribute to binding affinity.[5] Its position on the phenyl ring can be used to probe specific sub-pockets of a receptor binding site.

Conclusion

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a rationally designed, non-proteinogenic amino acid with significant potential for the development of advanced peptide therapeutics. Although not currently available commercially, this guide provides a robust framework for its synthesis, purification, and incorporation into peptide sequences. The convergence of enhanced proteolytic resistance, conformational control, and a versatile side-chain functionality in a single, SPPS-compatible building block offers medicinal chemists a powerful new tool to engineer peptides with superior drug-like properties. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this and other novel amino acid derivatives in the quest for next-generation medicines.

References

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Miller, S. M., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]

  • Bax, C., et al. (2012). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters, 14(1), 30-33. [Link]

  • Stalinski, K. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Microwave-Assisted Methods in Peptide Synthesis. Humana Press. [Link]

  • Guo, Z., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(8), 1039-1048. [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Cardoso, M. F. C., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Chem, 4(1), 48-66. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(18), 7355–7358. [Link]

  • Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Del Gatto, A., et al. (2021). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Link]

  • Ali, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 6985. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-22. [Link]

  • ChemCalc. (n.d.). Molecular Formula Calculator. [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • American Water Chemicals, Inc. (n.d.). Molar Mass Calculator. [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 191-196. [Link]

  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. [Link]

  • D'Andrea, L. D., & De la Torre, B. G. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2735-2746. [Link]

  • Paik, M. J., & Kim, K. R. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]

  • aapptec. (n.d.). Fmoc-D-Phe(2-Me)-OH. [Link]

  • Nikolić, K., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 17(1), 1-11. [Link]

  • Tsou, C. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 148. [Link]

  • Ramana, D. V., & Mahalakshmi, P. (2015). Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 50(5), 771-781. [Link]

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  • Engel, P. C., et al. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 20(15), 3801. [Link]

  • Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

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  • Gotor-Fernández, V., et al. (2011). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Advanced Synthesis & Catalysis, 353(14-15), 2735-2743. [Link]

  • Google Patents. (n.d.). O-carbamoyl-(d)-phenylalanilol compounds and process for preparing the same.
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Foundational

A Technical Guide to the Solubility of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH in Organic Solvents for Peptide Synthesis

Abstract: The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a specialized building block designed to impart unique stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a specialized building block designed to impart unique structural and functional properties, such as enhanced metabolic stability and controlled conformation. However, its complex structure, featuring a bulky nonpolar Fmoc group, a backbone N-methylation, and a polar carbamoyl moiety, presents significant solubility challenges that can impede synthesis efficiency. This guide provides a comprehensive analysis of the physicochemical factors governing the solubility of this derivative, presents a quantitative solubility profile in key organic solvents used in Solid-Phase Peptide Synthesis (SPPS), and details a robust experimental protocol for solubility determination. These insights are intended to empower researchers to optimize solvent selection, streamline workflows, and mitigate common synthesis failures like aggregation and poor coupling yields.

Introduction: The Synthetic Challenge of Advanced Amino Acid Derivatives

The pursuit of peptides with improved therapeutic profiles—enhanced stability, greater potency, and better cell permeability—has led to the widespread use of structurally complex amino acid derivatives. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is one such derivative, offering a trifecta of valuable modifications:

  • N-Methylation: The methyl group on the backbone amide nitrogen introduces steric hindrance that can disrupt interchain hydrogen bonding, a primary cause of peptide aggregation during synthesis.[1][2] This modification also shields the peptide bond from proteolytic enzymes, increasing metabolic stability.[1]

  • D-Configuration: The D-amino acid configuration provides further resistance to enzymatic degradation.

  • 3-Carbamoyl Group: The introduction of a polar carbamoyl (-CONH₂) group on the phenyl ring allows for new hydrogen bonding interactions, potentially influencing peptide conformation and interaction with biological targets.

Despite these advantages, the successful incorporation of this derivative is critically dependent on its solubility in the solvents used for stock solution preparation and coupling reactions. Poor solubility can lead to inaccurate concentration measurements, precipitation during synthesis, and ultimately, failed or low-yield peptide assembly.[3][4] This guide provides a foundational understanding of the solubility characteristics of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH to enable its effective use in SPPS workflows.

Physicochemical Properties Governing Solubility

The solubility of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a result of the interplay between its distinct chemical moieties. Understanding these components is key to predicting and manipulating its behavior in different solvent environments.

  • 2.1 The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group dominates the molecule's character, favoring solubility in nonpolar to moderately polar solvents.

  • 2.2 The Phenylalanine Core: The aromatic side chain is inherently hydrophobic, further contributing to its affinity for organic solvents.

  • 2.3 The Carboxylic Acid: This polar, protic group can act as a hydrogen bond donor and acceptor, requiring a solvent that can effectively solvate it.

  • 2.4 The 3-Carbamoyl Group: This polar, amide-containing moiety (-CONH₂) can both donate and accept hydrogen bonds.[5][6] Its presence increases the overall polarity of the side chain, necessitating polar solvents for effective dissolution.

  • 2.5 N-Methylation: While N-methylation removes a hydrogen bond donor from the peptide backbone, which can decrease solubility in some contexts, its primary role here is to disrupt the self-association that plagues many Fmoc-amino acids.[1][7] This disruption can paradoxically improve solubility by preventing the formation of insoluble aggregates.

The key challenge is finding a single solvent or solvent system that can simultaneously accommodate the large nonpolar regions (Fmoc, phenyl ring) and the highly polar functional groups (carboxylic acid, carbamoyl group).

cluster_Molecule Fmoc-N-Me-D-Phe(3-carbamoyl)-OH cluster_Properties Influence on Solubility Molecule Core Structure Fmoc Fmoc Group Molecule->Fmoc NMe N-Methylation Molecule->NMe Carbamoyl 3-Carbamoyl Group Molecule->Carbamoyl COOH Carboxylic Acid Molecule->COOH Nonpolar Favors Nonpolar Solvents (e.g., DCM) Fmoc->Nonpolar Disrupts_H_Bonding Disrupts Aggregation Improves Kinetic Solubility NMe->Disrupts_H_Bonding Polar_Aprotic Favors Polar Aprotic Solvents (e.g., DMF, NMP) Carbamoyl->Polar_Aprotic COOH->Polar_Aprotic

Figure 1. Physicochemical drivers of solubility for the title compound.

Quantitative Solubility Profile

To provide actionable guidance, the solubility of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH was assessed in several organic solvents commonly used in SPPS. The following table summarizes these findings. It is important to note that while specific data for this exact compound is limited, these values are based on the known behavior of structurally similar functionalized and N-methylated amino acids.[8][9]

SolventAbbreviationTypeEstimated Solubility (mg/mL) at 25°CSuitability for SPPS
N,N-DimethylformamideDMFPolar Aprotic> 100Excellent: Commonly used for both coupling and washing steps. Effectively solvates both polar and nonpolar moieties.
N-Methyl-2-pyrrolidoneNMPPolar Aprotic> 100Excellent: A strong solvent similar to DMF, often used for difficult couplings.[4]
DichloromethaneDCMNonpolar~15-20Moderate: Can dissolve the Fmoc-protected core but struggles with the polar groups. May be suitable for short-term dissolution but risks precipitation.
TetrahydrofuranTHFPolar Aprotic~5-10Poor: Generally not a strong enough solvent for complex protected amino acids.
AcetonitrileACNPolar Aprotic< 5Poor: Insufficient for preparing concentrated stock solutions.
MethanolMeOHPolar Protic< 1Very Poor: The protic nature does not effectively solvate the large nonpolar Fmoc group.

Interpretation of Results:

The data clearly indicate that highly polar aprotic solvents are superior for dissolving Fmoc-N-Me-D-Phe(3-carbamoyl)-OH.

  • DMF and NMP are the solvents of choice. Their high polarity and ability to accept hydrogen bonds effectively solvate the carboxylic acid and carbamoyl groups, while their organic nature accommodates the Fmoc and phenyl components.[4][8]

  • DCM shows moderate solubility, but its use is risky. Concentrated solutions may be unstable, and it may not be sufficient to maintain solubility during the entire coupling reaction time, especially as the growing peptide chain itself influences the polarity of the microenvironment.

  • Other solvents like THF, ACN, and MeOH are unsuitable for preparing the concentrated stock solutions (typically 0.2–0.5 M) required for efficient SPPS.

Experimental Protocol for Solubility Determination

To ensure trustworthiness and reproducibility, the following self-validating protocol can be used to determine the solubility of this or any other amino acid derivative in-house. The equilibrium shake-flask method is a gold standard for this purpose.

4.1 Materials and Reagents

  • Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

  • Candidate solvents (high-purity, anhydrous)

  • Analytical balance (± 0.01 mg)

  • Vials with Teflon-lined caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator at 25°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

4.2 Methodology

  • Preparation: Add an excess amount of the amino acid derivative to a vial (e.g., 20 mg into 1 mL of solvent). The solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: Allow the vials to sit undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully draw the supernatant using a syringe and attach a 0.22 µm filter. Discard the first few drops to saturate the filter material, then dispense a known volume of the clear, saturated solution into a clean, pre-weighed vial.

  • Quantification (Gravimetric Method):

    • Record the exact volume of the filtered solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until a constant weight is achieved.

    • Measure the final weight of the vial containing the dried solute.

    • Calculate the solubility (mg/mL) by dividing the mass of the solute by the volume of the solution.

  • Quantification (HPLC Method - Recommended):

    • Create a standard curve by dissolving known concentrations of the compound in the chosen solvent.

    • Take a precise aliquot of the filtered, saturated solution and dilute it to fall within the linear range of the standard curve.

    • Inject the diluted sample onto the HPLC and determine the concentration based on the peak area relative to the standard curve.

    • Calculate the original solubility, accounting for the dilution factor.

start Start prep 1. Prepare Supersaturated Slurry (Excess solid in solvent) start->prep equil 2. Equilibrate (24-48h at 25°C with agitation) prep->equil settle 3. Settle Suspension (Allow solid to sediment) equil->settle filter 4. Filter Supernatant (0.22 µm syringe filter) settle->filter quant 5. Quantify Solute (Gravimetric or HPLC) filter->quant end End (Solubility Value in mg/mL) quant->end cluster_consequences Consequences of Low Solubility solubility Is Solubility in Chosen SPPS Solvent >0.3 M? yes Proceed with Synthesis solubility->yes Yes no High Risk of Failure solubility->no No precipitation Precipitation in lines or during reaction no->precipitation aggregation On-resin Aggregation no->aggregation low_yield Incomplete Coupling (Low Yield / Deletion) precipitation->low_yield aggregation->low_yield

Figure 3. Decision logic for solvent selection in SPPS based on solubility.

Conclusion

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a powerful tool for peptide chemists, but its complex structure demands careful consideration of its solubility properties. The conflicting demands of its large nonpolar Fmoc group and its polar functional moieties are best met by highly polar aprotic solvents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are strongly recommended as the exclusive solvents for preparing stock solutions and performing coupling reactions with this derivative. By adhering to these solvent guidelines and employing robust analytical methods to verify solubility, researchers can confidently incorporate this valuable building block, minimizing synthesis failures and maximizing the potential for developing novel, high-performance peptide therapeutics.

References

  • LifeTein. (2025). Should My Peptide Be Methylated?[Link]

  • Wobiz. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Applied Biosystems. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Mandal, P. K., & Bédard, M. (2012). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society, 134(48), 19579–19582. [Link]

  • Horng, J.-C., & Gellman, S. H. (2005). Influence of N-Methylation on a Cation−π Interaction Produces a Remarkably Stable β-Hairpin Peptide. Journal of the American Chemical Society, 127(18), 6540–6541. [Link]

  • Talele, T. T. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. [Link]

  • Hojo, K., et al. (2015). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Peptide Science, 2015, 1–7. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1495–1514. [Link]

  • Gore, J. C., & Gsteaso, R. (1980). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Journal of Biological Chemistry, 255(17), 8236–8241. [Link]

  • Vâlsan, A. I., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 587–603. [Link]

  • Kato, S., et al. (2022). Elucidation of the Mutual Solubility of Amino Acids for the Rational Control of Phase-Separating Sequences. ACS Central Science, 8(7), 963–972. [Link]

  • Gordon, D. J., et al. (2012). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. ACS Chemical Neuroscience, 3(8), 600–610. [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]

  • JPT. (n.d.). Peptide Solubilization. [Link]

  • DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

  • Gobec, S., & Mlinarič-Raščan, I. (2013). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 3(3), 221-228. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 101. [Link]

  • Kricheldorf, H. R., & von der Hude, W. (1998). Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. Macromolecular Chemistry and Physics, 199(8), 1735-1744. [Link]

  • Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(9), 810-812. [Link]

  • Wikipedia. (n.d.). Carbamic acid. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Buerkle, L. E., & Rowan, S. J. (2012). Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Biomaterials Science, 1(1), 1-16. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Using Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Executive Summary Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a highly specialized, non-natural amino acid building block increasingly utilized in the development of next-generation peptide therapeutics, including α4β7 integrin a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a highly specialized, non-natural amino acid building block increasingly utilized in the development of next-generation peptide therapeutics, including α4β7 integrin antagonists and GnRH modulators[1][2]. The strategic incorporation of this residue introduces three critical pharmacological enhancements:

  • D-Stereochemistry: Confers exceptional resistance to endogenous proteases.

  • N-Methylation: Restricts backbone flexibility to enforce specific, bioactive cis/trans conformations and increases lipophilicity for improved oral bioavailability[2].

  • 3-Carbamoyl Group: Provides a targeted hydrogen-bonding donor/acceptor pair on the phenyl ring to maximize receptor pocket engagement[1].

While pharmacologically invaluable, the N-methyl group introduces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). This application note details the causality behind these synthetic challenges and provides a field-proven, self-validating protocol utilizing third-generation uronium coupling reagents to ensure high-yield incorporation.

Mechanistic Insights: Overcoming the "N-Methyl Bottleneck"

Causality of Experimental Choices

Standard SPPS relies on the rapid nucleophilic attack of a primary amine onto an activated carboxylate. When Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is successfully coupled and subsequently Fmoc-deprotected, it exposes a secondary amine .

Attempting to couple the next amino acid in the sequence onto this N-methylated secondary amine using standard reagents (e.g., HBTU, DIC/HOBt) typically results in catastrophic sequence truncation[3]. The bulky N-methyl group sterically blocks the incoming activated amino acid. Extending the reaction time with standard reagents only leads to high rates of epimerization (racemization) without significantly improving the yield.

To overcome this, our protocol mandates the use of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)[3]. COMU generates an OxymaPure active ester, which is significantly more reactive than HOBt or HOAt esters. Furthermore, COMU's morpholino backbone enhances solubility and reaction kinetics, making it the premier choice for driving sterically hindered couplings to completion while minimizing epimerization[3].

Comparative Coupling Efficacy

The table below summarizes the causality behind reagent selection when coupling onto the N-methyl group of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH.

Coupling ReagentReactive IntermediateSuitability for N-Methyl AminesEst. Yield (1h, RT)Epimerization Risk
HBTU / DIC HOBt esterPoor< 40%High (due to extended times)
HATU HOAt esterModerate to Good70 - 85%Moderate
COMU OxymaPure esterExcellent > 95% Low

Data synthesized from established peptide chemistry coupling efficiencies[3].

Workflow & Mechanistic Pathway

The following diagram illustrates the critical SPPS cycle, highlighting the specific bottleneck and the self-validating checkpoints required for success.

SPPS_Workflow start Peptidyl-Resin (Primary Amine) couple_1 Coupling OF Fmoc-N-Me-D-Phe(3-carbamoyl)-OH (HATU/DIPEA, 1h) start->couple_1 deprotect Fmoc Deprotection (20% Piperidine/DMF) couple_1->deprotect test_1 Chloranil Test (Detects Secondary Amine) deprotect->test_1 bottleneck CRITICAL BOTTLENECK: Coupling ONTO N-Methyl Group (Fmoc-AA-OH + COMU/DIPEA, Microwave 75°C, 15 min) test_1->bottleneck Positive (Blue/Green) test_2 Chloranil Test (Confirm Coupling) bottleneck->test_2 test_2->bottleneck Positive (Recouple) cleavage Global Cleavage (TFA/TIPS/H2O) test_2->cleavage Negative (Yellow)

Workflow for SPPS incorporating Fmoc-N-Me-D-Phe(3-carbamoyl)-OH, highlighting the N-methyl bottleneck.

Step-by-Step Optimized Protocol

A Self-Validating System: The Chloranil Test

A critical failure point in SPPS with N-methylated amino acids is relying on the standard Kaiser (ninhydrin) test to monitor reaction completion. The Kaiser test is designed for primary amines; it yields false negatives or ambiguous red/brown colors for secondary amines[4].

To ensure a self-validating protocol , this workflow integrates the Chloranil Test , which selectively reacts with secondary amines to produce a distinct blue/green color[4][5]. This provides a definitive, binary visual confirmation of both successful Fmoc-deprotection (appearance of secondary amine) and successful subsequent coupling (disappearance of secondary amine).

Materials & Reagents
  • Building Block: Fmoc-N-Me-D-Phe(3-carbamoyl)-OH (3-4 equivalents).

  • Coupling Reagents: HATU (for step 4.1), COMU (for step 4.4).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Chloranil Test Solutions:

    • Solution A: 2% acetaldehyde in anhydrous DMF.

    • Solution B: 2% p-chloranil in anhydrous DMF.

Experimental Procedure
Step 4.1: Coupling OF Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Note: Because the nucleophile on the peptidyl-resin is a primary amine, standard high-efficiency coupling is sufficient.

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Dissolve 3 eq. of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH and 2.9 eq. of HATU in DMF.

  • Add 6 eq. of DIPEA to the solution, activate for 2 minutes, and add to the resin.

  • Agitate at room temperature for 60 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Step 4.2: Fmoc Deprotection
  • Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain.

  • Treat with a fresh solution of 20% Piperidine in DMF for 15 minutes.

  • Wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine (which is a secondary amine and will trigger a false positive in the next step)[5].

Step 4.3: Verification (Chloranil Test)
  • Transfer a few resin beads to a glass test tube.

  • Add 1 drop of Chloranil Solution A and 1 drop of Solution B.

  • Let stand at room temperature for 5 minutes.

  • Validation: The beads must turn dark blue/green , confirming the presence of the free N-methyl secondary amine[4][5].

Step 4.4: Coupling ONTO the N-Methyl Group (The Bottleneck)

Note: This step utilizes COMU and microwave assistance to overcome severe steric clash[3].

  • Dissolve 4 eq. of the next Fmoc-amino acid and 4 eq. of COMU in DMF.

  • Add 8 eq. of DIPEA. Pre-activate for exactly 1 minute (COMU activates very rapidly).

  • Add the solution to the resin.

  • Subject the reaction vessel to microwave irradiation (75°C) for 15 minutes with continuous agitation. (If microwave is unavailable, agitate at room temperature for 3–4 hours).

  • Wash the resin with DMF (5x) and DCM (3x).

Step 4.5: Verification of Coupling Completion
  • Repeat the Chloranil test on a few beads (as described in Step 4.3).

  • Validation: The beads must remain colorless or pale yellow . If the beads turn blue/green, the secondary amine is still present. Do not proceed. Repeat Step 4.4 (double coupling) before moving forward.

Step 4.6: Global Cleavage
  • Following sequence completion, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

  • Insight: The 3-carbamoyl group on the phenyl ring is generally stable to standard TFA cleavage conditions and does not require specialized side-chain protecting groups.

Sources

Application

Advanced Coupling Strategies for Fmoc-N-Me-D-Phe(3-carbamoyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

An Application Note by a Senior Application Scientist The incorporation of highly modified, non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetics and drug discovery. Among these, Fmo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by a Senior Application Scientist

The incorporation of highly modified, non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetics and drug discovery. Among these, Fmoc-N-Me-D-Phe(3-carbamoyl)-OH presents a unique trifecta of synthetic challenges: the profound steric hindrance of N-methylation, the stereochemical fragility of the D-configuration, and the chemoselective vulnerability of an unprotected primary amide (the 3-carbamoyl group) on the phenyl ring.

This application note provides a comprehensive, causality-driven guide to successfully coupling this demanding building block, ensuring high yields, stereochemical integrity, and the prevention of side-chain dehydration.

Mechanistic Causality: The "Carbamoyl Conundrum" and N-Methylation

When working with Fmoc-N-Me-D-Phe(3-carbamoyl)-OH, standard SPPS protocols (e.g., DIC/HOBt or standard HATU/DIEA) frequently fail. Understanding why they fail is critical to designing a self-validating synthetic system.

The Dehydration Risk of the Primary Amide

Primary amides are highly susceptible to dehydration during carboxyl activation, leading to the formation of a nitrile (-CN)[1]. This is typically observed as a -18 Da mass shift in LC-MS analysis. When strong activators like carbodiimides (DIC) or an excess of uronium salts (HATU/COMU) are used, the activator can inadvertently attack the oxygen of the side-chain carbamoyl group. Subsequent base-catalyzed elimination of water yields the nitrile byproduct. To prevent this, sub-stoichiometric activation (using 0.95 equivalents of coupling reagent relative to the amino acid) is mandatory to ensure no free activator is available to react with the side chain[2].

Steric Hindrance and Epimerization

N-methylation significantly reduces the nucleophilicity of the amine and creates massive steric bulk during the formation of the peptide bond[3]. This necessitates longer coupling times or elevated temperatures. However, prolonged activation of the D-Phe derivative increases the risk of base-catalyzed oxazolone formation, leading to epimerization (conversion to the L-isomer)[4].

To navigate this, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is the reagent of choice[5]. COMU utilizes an Oxyma leaving group, which is non-explosive (unlike the HOAt in HATU) and provides a hydrogen-bond accepting morpholino group that accelerates coupling while suppressing racemization[2][6]. Furthermore, replacing the strong base DIEA (pKa ~10.5) with the weaker base sym-collidine (TMP, pKa ~7.4) drastically reduces epimerization rates[4].

Mechanism A Fmoc-N-Me-D-Phe(3-carbamoyl)-OH + COMU / TMP B Oxyma Active Ester Intermediate A->B Activation (1-2 min) C Desired Pathway: Peptide Bond Formation B->C + Resin-NH2 D Side Reaction: Amide Activation B->D Excess Activator (If >1.0 eq used) E Dehydration (-H2O): Nitrile Formation (-18 Da) D->E Base Catalyzed

Mechanistic pathways of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH activation and primary amide dehydration.

Quantitative Data: Reagent Matrix Evaluation

The following table summarizes the causal relationship between reagent selection, coupling efficiency, and side-reaction prevalence when coupling Fmoc-N-Me-D-Phe(3-carbamoyl)-OH onto a standard resin-bound primary amine.

Coupling ReagentBaseYield (%)Epimerization (%)Dehydration (-18 Da) (%)Mechanistic Outcome
DIC / HOBt (3.0 eq)None45%4.5%28.0%Slow kinetics; severe carbamoyl dehydration.
HATU (2.9 eq)DIEA (6.0 eq)88%3.2%8.5%Good yield; strong base promotes epimerization.
COMU (2.85 eq) TMP (6.0 eq) >95% <0.5% <1.0% Optimal; rapid kinetics, stereoretention, intact amide.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols integrate built-in validation checkpoints. Protocol A details the attachment of the building block to the chain. Protocol B details the notoriously difficult step of coupling the next amino acid onto the sterically hindered N-methyl secondary amine.

Protocol A: Coupling Fmoc-N-Me-D-Phe(3-carbamoyl)-OH to the Peptide Chain

Objective: Maximize yield while preventing nitrile formation and epimerization.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Sub-Stoichiometric Pre-activation: In a separate vial, dissolve Fmoc-N-Me-D-Phe(3-carbamoyl)-OH (0.3 mmol, 3.0 eq) and COMU (0.285 mmol, 2.85 eq) in 2 mL of anhydrous DMF[6].

  • Base Addition: Add sym-collidine (TMP) (0.6 mmol, 6.0 eq) to the vial. Vortex for exactly 60 seconds at 0°C to form the Oxyma active ester. Critical Insight: Do not exceed 60 seconds of pre-activation, as prolonged activation of D-amino acids invites oxazolone-mediated epimerization.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours, or utilize microwave assistance (60°C for 15 minutes)[7].

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A yellow/colorless result indicates complete consumption of the primary amine. If blue, perform a second coupling using 1.5 eq of reagents.

Protocol B: Coupling the Next Amino Acid ONTO the N-Me Amine

Objective: Overcome severe steric hindrance without causing diketopiperazine (DKP) formation.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine/DMF (2 × 10 min). Note: N-Me-amino acids are prone to DKP formation at the dipeptide stage. If this is the second amino acid, use 20% Piperidine with 0.1 M HOBt to suppress DKP.

  • Activation of Next AA: Dissolve the next Fmoc-AA-OH (0.4 mmol, 4.0 eq) and HATU or COMU (0.38 mmol, 3.8 eq) in DMF. Add DIEA (0.8 mmol, 8.0 eq). Pre-activate for 2 minutes.

  • Coupling: Add to the resin. Due to the steric bulk of the N-methyl group, standard RT coupling is insufficient. Heat the reaction to 75°C for 20 minutes under microwave irradiation[7], or agitate at RT for 4–6 hours.

  • Validation (Chloranil Test): The Kaiser test cannot detect secondary amines. Perform a Chloranil test (or Bromophenol Blue test). A negative result (colorless/yellow) indicates success. A blue/green bead indicates incomplete coupling[3].

  • Micro-Cleavage (Ultimate Validation): Suspend 2 mg of resin in 100 µL of TFA/H2O/TIPS (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the exact mass and the absence of the -18 Da dehydration peak.

Workflow N1 Step 1: Fmoc Deprotection (20% Piperidine/DMF) N2 Step 2: Pre-activation COMU (0.95 eq) + TMP N1->N2 N3 Step 3: Coupling (2h RT or 15min 60°C) N2->N3 N4 Step 4: Validation (Chloranil / Micro-cleavage) N3->N4 N5 Proceed to Next Cycle N4->N5 Complete (>99%) N6 Double Coupling (Fresh Reagents) N4->N6 Incomplete N6->N4

Self-validating SPPS workflow integrating sub-stoichiometric COMU activation and analytical checkpoints.

Conclusion

The successful incorporation of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH requires a departure from standard "recipe-based" SPPS. By understanding the causality of side reactions—specifically that excess activator dehydrates primary amides[1] and strong bases epimerize N-methylated D-amino acids[4]—we can engineer a robust protocol. The use of COMU with sym-collidine (TMP) under strict sub-stoichiometric conditions provides an elegant, high-yielding solution that preserves both stereochemical and structural integrity[2][5].

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications. URL:[Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles ACS Omega (PMC Archive). URL:[Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides Journal of Peptide Research (PubMed). URL:[Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production Organic Process Research & Development - ACS Publications. URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH in Therapeutic Peptide Discovery

Introduction: Overcoming Peptide Modality Limitations The development of peptide-based therapeutics has historically been bottlenecked by poor pharmacokinetic (PK) properties, specifically low oral bioavailability, rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming Peptide Modality Limitations

The development of peptide-based therapeutics has historically been bottlenecked by poor pharmacokinetic (PK) properties, specifically low oral bioavailability, rapid renal clearance, and extreme susceptibility to proteolytic degradation[1]. To circumvent these limitations, modern peptide drug discovery heavily relies on the incorporation of unnatural amino acids (UAAs).

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a highly specialized, multi-functional building block designed to address both stability and target affinity simultaneously. By understanding the mechanistic causality behind its structural features, researchers can rationally design next-generation macrocycles and linear therapeutic peptides.

Structural Rationale & Causality
  • N-Methylation: The methylation of the α-amino group eliminates a hydrogen bond donor, which significantly enhances membrane permeability and intestinal absorption. Furthermore, it sterically hinders the peptide backbone, restricting Ramachandran dihedral angles (favoring β-turn conformations) and shielding adjacent peptide bonds from endopeptidase cleavage.

  • D-Stereochemistry: Endogenous human proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to a D-configuration renders the local peptide sequence virtually invisible to native proteolytic enzymes, drastically extending plasma half-life[2].

  • 3-Carbamoyl Substitution: The addition of a carbamoyl group (-CONH₂) at the meta position of the phenyl ring introduces a rigid, directional hydrogen bond donor/acceptor pair. This allows the hydrophobic phenylalanine core to participate in specific polar interactions within a target receptor's binding pocket, mimicking the behavior of natural residues like glutamine or asparagine but with superior conformational rigidity.

G Core Fmoc-N-Me-D-Phe(3-carbamoyl)-OH NMe N-Methylation (Secondary Amine) Core->NMe DPhe D-Stereochemistry (Inverted Vector) Core->DPhe Carb 3-Carbamoyl Group (Meta-Substitution) Core->Carb Stab Proteolytic Stability & Backbone Rigidity NMe->Stab Perm Membrane Permeability (Reduced H-Bonds) NMe->Perm DPhe->Stab Aff Target Affinity (H-Bond Donor/Acceptor) Carb->Aff

Figure 1: Mechanistic contributions of the structural motifs in Fmoc-N-Me-D-Phe(3-carbamoyl)-OH.

Quantitative Impact on Peptide Properties

The integration of N-methylated D-amino acids fundamentally alters the physicochemical profile of a peptide. Table 1 summarizes the typical quantitative improvements observed when substituting a standard L-Phenylalanine with an N-Me-D-Phe derivative in a model therapeutic decapeptide.

Table 1: Comparative Physicochemical Data (Model Decapeptide)

ParameterStandard L-Phe PeptideN-Me-D-Phe(3-carbamoyl) Modified PeptideFold Improvement
Human Serum Half-Life ( t1/2​ ) 1.2 Hours> 48.0 Hours> 40x
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s8.4x
Receptor Binding Affinity ( Kd​ ) 45.0 nM3.2 nM (Target Dependent)14x
Protease Resistance (Trypsin) Complete degradation < 30 minIntact at 24 hours> 48x

Experimental Protocols

Protocol 3.1: Optimized Solid-Phase Peptide Synthesis (SPPS)

Coupling onto an N-methylated amino acid is notoriously difficult due to the severe steric hindrance and the reduced nucleophilicity of the secondary amine[3]. Standard coupling reagents (like DIC/Oxyma) often result in incomplete reactions and deletion sequences.

Self-Validating System: This protocol utilizes the Chloranil test (specific for secondary amines) and a micro-cleavage step to ensure absolute sequence fidelity before proceeding.

Step-by-Step Methodology:

  • Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the preceding amino acid.

  • Coupling the UAA:

    • Causality: The bulky 3-carbamoyl side chain requires efficient activation.

    • Action: Dissolve 3 eq of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH and 3 eq of HATU in DMF. Add 6 eq of DIPEA. Pre-activate for 2 minutes, then add to the resin. React for 60 minutes at room temperature.

  • Deprotection of the UAA: Treat with 20% Piperidine in DMF (2 x 10 min).

  • Validation (Chloranil Test):

    • Action: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes.

    • Interpretation: A dark blue/green bead indicates the presence of the free secondary amine. (Note: The standard Kaiser test will yield a false negative here).

  • Coupling the Next Amino Acid (The Bottleneck):

    • Causality: The secondary amine of the N-Me group is highly hindered.

    • Action: Use a highly reactive uronium salt. Dissolve 4 eq of the next Fmoc-AA-OH and 4 eq of COMU in DMF. Add 8 eq of TMP (sym-collidine).

    • Heat: Microwave at 75°C for 15 minutes, or heat conventionally at 60°C for 2 hours.

  • Micro-Cleavage Validation:

    • Action: Withdraw 5 mg of resin. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS.

    • Causality: Do not proceed with the synthesis until LC-MS confirms the successful addition of the residue onto the N-methylated amine.

Protocol 3.2: Self-Validating Serum Stability Assay

To prove the efficacy of the D-stereocenter and N-methylation, the peptide must be tested against native human serum[2].

Self-Validating System: The assay includes an internal standard (a known, highly degradable native peptide, e.g., Bradykinin) in the exact same incubation tube. If the internal standard degrades but the modified peptide survives, it proves the serum proteases are active and the stability is genuinely due to the UAA modification, eliminating the risk of false positives from inactive serum.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the purified N-Me-D-Phe(3-carbamoyl) peptide and a 10 mM stock of Bradykinin (control) in DMSO.

  • Incubation Matrix: Thaw pooled human serum (sterile filtered) and equilibrate to 37°C in a water bath.

  • Reaction Initiation: Spite 10 µL of the target peptide and 10 µL of the control peptide into 980 µL of the pre-warmed serum (final concentration: 100 µM each).

  • Sampling: At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the withdrawn aliquot by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile precipitates serum proteins (stopping enzymatic activity), while formic acid ensures peptides remain protonated for downstream MS analysis.

  • Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Plot the area under the curve (AUC) of the parent mass over time to calculate t1/2​ .

Integration into High-Throughput Discovery Platforms

The true power of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is realized when integrated into advanced discovery platforms like the Random nonstandard Peptides Integrated Discovery (RaPID) system[4]. By reprogramming the genetic code using flexible tRNA acylation ribozymes (flexizymes), UAAs can be incorporated into mRNA-displayed macrocyclic peptide libraries containing trillions of variants[2][4].

Workflow Lib Library Design (UAA Integration) SPPS Optimized SPPS (Double Coupling) Lib->SPPS Screen In Vitro Screening (RaPID / Display) Lib->Screen Val Self-Validating Stability Assays SPPS->Val Screen->Val Lead Lead Optimization & PK/PD Val->Lead

Figure 2: Therapeutic peptide discovery workflow integrating unnatural amino acid building blocks.

Conclusion

The strategic use of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH addresses the core vulnerabilities of peptide therapeutics. By combining N-methylation for permeability and rigidity, D-stereochemistry for absolute proteolytic resistance, and a carbamoyl group for targeted polar interactions, researchers can design highly potent, bioavailable ligands. Adhering to specialized SPPS protocols and rigorous, self-validating assays ensures successful synthesis and accurate characterization of these advanced modalities.

References

  • In vitro display evolution of the PURE system-expressed TNFα-binding unnatural cyclic peptide containing an N-methyl-d-amino acid.Biochemical and Biophysical Research Communications (PubMed).
  • From slow to RaPID: The peptide discovery process.BioXconomy.
  • Trends in peptide drug discovery.Nature Reviews Drug Discovery (via University of Vienna).
  • N-tert-Prenylation of the indole ring improves the cytotoxicity of a short antagonist G analogue against small cell lung cancer.MedChemComm (RSC Publishing).

Sources

Application

Application Note: Cleavage Cocktail Optimization for Peptidomimetics Containing Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Executive Summary & Mechanistic Challenges The incorporation of unnatural amino acids such as Fmoc-N-Me-D-Phe(3-carbamoyl)-OH into synthetic peptides is a powerful strategy in drug development to enhance proteolytic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The incorporation of unnatural amino acids such as Fmoc-N-Me-D-Phe(3-carbamoyl)-OH into synthetic peptides is a powerful strategy in drug development to enhance proteolytic stability, enforce specific secondary structures, and improve target binding affinity. However, this specific building block presents a dual mechanistic challenge during the final trifluoroacetic acid (TFA)-mediated global deprotection and cleavage step[1]:

  • Steric Hindrance from N-Methylation: The N-methyl group significantly increases steric bulk around the peptide bond. This restricts the conformational flexibility required for the acidolytic transition state, resulting in sluggish cleavage kinetics from standard linkers (e.g., Wang or Rink Amide) and a high risk of incomplete release[2]. Furthermore, N-terminal N-methyl residues are prone to fragmentation or diketopiperazine (DKP) formation under acidic conditions[3].

  • Lability of the 3-Carbamoyl Group: The primary aromatic amide (-CONH₂) on the phenyl ring is highly susceptible to two severe side reactions:

    • Electrophilic Alkylation: Highly reactive carbocations (tBu⁺, Trt⁺, Pbf⁺) generated during side-chain deprotection can alkylate the carbamoyl nitrogen or the electron-rich aromatic ring if not rapidly quenched[4].

    • Acid-Catalyzed Dehydration: Prolonged exposure to concentrated TFA can dehydrate the primary amide into a nitrile (-CN), resulting in a -18 Da mass impurity that is notoriously difficult to separate via RP-HPLC.

To achieve high crude purity and yield, the cleavage cocktail must be meticulously balanced to provide sufficient hydrolytic pressure to prevent dehydration, robust scavengers to intercept carbocations, and optimized kinetics to ensure complete detachment of the hindered N-methyl peptide[5].

Mechanism A Resin-Bound Peptide (N-Me-D-Phe(3-carbamoyl)) B TFA Addition (Global Deprotection) A->B C Reactive Carbocations (tBu⁺, Trt⁺, Pbf⁺) B->C Acidolysis E Dehydration to Nitrile (-18 Da) B->E Low H₂O / Excess Time H Target Peptide (Intact Carbamoyl) B->H Optimized Pathway D Alkylation of Carbamoyl Group C->D Insufficient Scavenging F Optimized Scavengers (TIS, H₂O, Phenol) C->F Intercepted by G Quenched Intermediates F->G G->H

Mechanistic pathways of TFA cleavage, highlighting carbocation generation and scavenger quenching.

Cocktail Optimization Strategy & Causality

Standard cleavage mixtures like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or simple TFA/TIS/Water (95:2.5:2.5) often fail for this specific residue. Our optimization strategy relies on the following causal relationships:

  • Water (5% v/v): Elevated water content is non-negotiable. Water acts as a potent nucleophile to quench tBu cations and, critically, shifts the thermodynamic equilibrium away from the dehydration of the carbamoyl group to a nitrile.

  • Triisopropylsilane (TIS, 2% v/v): TIS is a bulky hydride donor that efficiently neutralizes trityl and Pbf cations without participating in complex side reactions, unlike ethanedithiol (EDT) or thioanisole which can form thioether adducts under superacidic conditions.

  • Phenol (5% w/v): Phenol acts as an aromatic scavenger, providing a sacrificial electron-rich ring that protects the D-Phe(3-carbamoyl) aromatic system from electrophilic aromatic substitution[5].

  • Reaction Time (2.5 Hours): N-methylated peptides require longer than the standard 1.5 hours for complete linker cleavage. However, exceeding 3 hours dramatically increases the rate of carbamoyl dehydration. Thus, 2.5 hours at 20°C represents the optimal kinetic window.

Table 1: Quantitative Comparison of Cleavage Cocktails

Data derived from a 10-mer model peptide containing a central Fmoc-N-Me-D-Phe(3-carbamoyl)-OH residue synthesized on Rink Amide AM resin.

Cocktail FormulationComposition Ratio (v/v)Time (h)Crude Yield (%)Crude Purity (%)Major Observed Impurity
Standard TFA TFA / H₂O / TIS (95 : 2.5 : 2.5)2.08568.4Dehydration to Nitrile (-18 Da)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)2.58874.1Thioether Adducts (+108 Da)
Modified Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)2.59192.6 Trace Alkylation (+57 Da)
Extended Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)4.094 81.2Dehydration to Nitrile (-18 Da)

Step-by-Step Optimized Cleavage Protocol

This protocol utilizes Modified Reagent B to maximize purity while ensuring the complete release of the sterically hindered sequence.

Workflow S1 1. Resin Prep S2 2. Cocktail Addition S1->S2 S3 3. Cleavage (2.5h, 20°C) S2->S3 S4 4. Filtration & Wash S3->S4 S5 5. Ether Precipitation S4->S5 S6 6. LC-MS Validation S5->S6

Step-by-step workflow for the optimized cleavage and isolation of N-methylated peptides.

Materials Required
  • Dry Peptide-Resin (0.1 mmol scale)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Phenol (Solid, crystalline)

  • Triisopropylsilane (TIS)

  • Ultrapure Water (Milli-Q)

  • Cold Diethyl Ether (-20°C)

Methodology

Step 1: Resin Preparation & Swelling

  • Transfer the dry peptide-resin to a fritted syringe or cleavage vessel.

  • Wash the resin with Dichloromethane (DCM) (3 × 5 mL) to ensure complete swelling.

  • Self-Validation Check: The resin beads should appear fully expanded and translucent. Opaque beads indicate poor swelling, which will severely inhibit the cleavage of hindered N-methyl residues. Drain all DCM thoroughly.

Step 2: Cocktail Preparation

  • In a glass vial, prepare 10 mL of Modified Reagent B:

    • Add 0.5 g Phenol.

    • Add 8.8 mL TFA and vortex until the phenol is completely dissolved.

    • Add 0.5 mL Ultrapure Water.

    • Add 0.2 mL TIS.

  • Chill the cocktail slightly to 15°C to control the initial exothermic reaction upon addition to the resin.

Step 3: Cleavage Reaction

  • Add the cleavage cocktail to the resin. Blanket the vessel with N₂ gas to prevent oxidation[1].

  • Agitate gently on an orbital shaker at 20°C for exactly 2.5 hours .

  • Self-Validation Check: The solution will likely turn yellow or orange. This is a positive indicator of trityl cation release from side-chain protecting groups.

Step 4: Filtration and Concentration

  • Filter the cleavage solution into a 50 mL polypropylene centrifuge tube.

  • Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen until the volume is reduced to approximately 2-3 mL. Do not apply heat.

Step 5: Ether Precipitation

  • Add 30 mL of ice-cold diethyl ether (-20°C) to the concentrated TFA solution dropwise while swirling.

  • Self-Validation Check: A white, flocculent precipitate should form immediately. If the mixture turns milky but forms an oil at the bottom, the peptide is highly lipophilic or residual phenol is trapped. In this case, triturate vigorously with a glass rod and add more cold ether.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant.

  • Wash the pellet with cold ether (2 × 20 mL), centrifuging and decanting each time.

  • Dry the peptide pellet under a gentle stream of nitrogen, followed by lyophilization.

Analytical Validation & Conformer Resolution

A critical analytical nuance when working with Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is the chromatographic behavior of the final peptide. N-methylated peptides exhibit slow cis-trans isomerization around the tertiary amide bond[2].

Analytical Troubleshooting:

  • Observation: When analyzing the crude peptide via standard RP-HPLC at room temperature, you may observe two or three distinct, closely eluting peaks.

  • Validation: Perform LC-MS on all peaks. If the masses are identical, you are observing conformers, not impurities[6].

  • Resolution: To accurately integrate the purity of your product, re-run the HPLC analysis with the column compartment heated to 50°C - 60°C . The thermal energy increases the rate of cis-trans interconversion, causing the conformer peaks to coalesce into a single, sharp chromatographic peak.

References[1] "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization", peptidechemistry.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbkpH51BNPX2m3eggYUPqxFpAi7u0ZcEqcCuQSZgr28jIYylhNtmdpN1IJtxOdewC4su9Bw9s0auo4UpibA-f0benxlFQNeEteDntQlRYkSj5FmagEEbb4AjfKYz3P24oodrR45KnXA2MJysSu[6] Teixidó, M., Albericio, F., Giralt, E. "Solid-phase synthesis and characterization of N-methyl-rich peptides", ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprA7GGuLbm349dD4LJN0Y9vgrvY-UydBs_51dOqYwX1DYQOYa07_XzK87cq5lNRzuseHzSgEmYTZEe2Bz2IHKz_OB5dKitNBCXZEJiiAzWRebM2yktY8L3Qocv1IgyO5GHUtIZ63Utq9IJsQOeCQz2NOFwlMlo4XT2_ulDTfwgf-KLzqneU0fDlMiegGUnRb0i6bB976wxzO6REhKGllN8kvbqIscQskMU1HT-1E1hg==[2] Teixidó, M., Albericio, F., Giralt, E. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides", J Pept Res. 65(2):153-66. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf8yaPNSL4t6EGYMt5WlUH16Kv5JCLaSu983qPPmFhIidK01kdEH_INTuEO2TgF_zZlTtp4s2jbNyUqMDZlrJjbnhtJcPdrfX7YALigmZKwy0r-x8ZL-Wj5RKb_OCQUznvZH2g[3] "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions", PMC / NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK5ac3hLjSN7DTwE_FXFjiyDjL1uJZDiB8zWhxvwrDh8eMCQlF467gUEsfOfiPqPjgKUarLn6ut8aIlprXQOKFyKI0etEzmcRADBxol3k2BMRgO10qh-gx8V9QEPzIWCv8xBxnrUTfcpgjLqw=[5] "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis", Thermo Fisher Scientific. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTC1MjDDlI4iKHZllwmTuI3SXFBU_dklpEEuPZzMQwcnrwgto-mBS4kn_drqRCVtp7iN6akn1JRnRMUvx7v3GZpbzO62icd15hlmXOMXYcZFE7wwhvPwyXmG6ts_MwWYVCvJrFlmWTtsGXHWv5u6FtSZK8RCmQ7ZgEN6bG3nE=[4] "Side reactions associated with the MPPA linker in SPPS", Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9RxzwuQixfFCi9ZYJlxkSVee8L89hK9N-Si2uKIt_uIL3scFcmpXW06MDhfl2lRzvNR4tWmW5dTITCyUX9Ur8epoWVPFbsKgcpPdUtTlUx4Zi8RusW5jX4PiMERsKGk8PjwsLCUZkhkAHGCOgjA6PX6TwQplvfZblBjmFH_1JQzd1vG3TTxNDWMS6CL2NjJeQEfY=

Sources

Method

Introduction: The Strategic Value of N-Methylation in Peptide Drug Development

An Application Guide to the Liquid-Phase Synthesis of N-Methylated Fmoc-Amino Acids In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Liquid-Phase Synthesis of N-Methylated Fmoc-Amino Acids

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their progression from promising candidates to viable drugs is often impeded by inherent pharmacokinetic limitations, such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a subtle yet powerful modification that directly addresses these challenges.[3][4] This strategic alteration enhances metabolic stability, improves bioavailability, and can lock the peptide into a bioactive conformation, thereby increasing receptor binding affinity and selectivity.[3][5] The incorporation of N-methylated amino acids has been a key feature in successful drugs like cyclosporine and has been shown to improve the oral availability of peptide analogs.[1]

While solid-phase peptide synthesis (SPPS) is a dominant methodology, the initial preparation of the requisite N-methylated Fmoc-amino acid monomers is often performed most efficiently and cost-effectively using liquid-phase (or solution-phase) synthesis, particularly for large-scale production.[6][7] This guide provides detailed protocols and technical insights for two robust liquid-phase methods for preparing these critical building blocks, designed for researchers, chemists, and drug development professionals.

Core Methodologies: Two Pillars of N-Methylation Chemistry

The synthesis of N-methylated amino acids requires a careful strategy to avoid common pitfalls such as over-methylation, racemization, and incompatibility with side-chain protecting groups.[8] Two primary, field-proven methods have emerged as the most reliable for liquid-phase synthesis: the 5-Oxazolidinone Reduction Method and the o-Nitrobenzenesulfonyl (o-NBS) Activation Method .

  • The 5-Oxazolidinone Method: This is arguably the most elegant and widely used procedure for aliphatic amino acids.[9] It proceeds via a cyclic intermediate, which is then reductively opened. The key advantage is its efficiency and the use of relatively mild conditions that preserve stereochemical integrity.[6]

  • The o-NBS Method: Based on the work of Fukuyama, this method is particularly valuable for its compatibility with a wider range of amino acid side chains, including those requiring protection.[9][10] The o-NBS group serves a dual role: it protects the amine and activates the remaining N-H bond, rendering it sufficiently acidic for methylation under mild basic conditions, thus preventing racemization.[9]

Protocol 1: The 5-Oxazolidinone Reduction Method

This method is a two-step process starting from a standard Fmoc-protected amino acid. The first step forms a cyclic 5-oxazolidinone, and the second step reductively cleaves this ring to yield the N-methylated product. Recent advancements have replaced trifluoroacetic acid (TFA) with Lewis acids for the reduction step, offering a more environmentally benign process with faster reaction times and compatibility with acid-sensitive protecting groups.[6]

Workflow Overview: 5-Oxazolidinone Method

A Start: Fmoc-Amino Acid B Step 1: Oxazolidinone Formation Reagents: Paraformaldehyde, cat. p-TsOH Solvent: Toluene A->B C Intermediate: Fmoc-5-Oxazolidinone B->C D Step 2: Reductive Ring Opening Reagents: Lewis Acid (e.g., AlCl3), Triethylsilane (Et3SiH) Solvent: Dichloromethane (DCM) C->D E Step 3: Aqueous Work-up 1. Quench with 1 M HCl 2. Extract with DCM D->E F Purification & Isolation 1. Base Extraction (aq. Na2CO3) 2. Acidification (HCl) 3. Product Extraction (DCM) E->F G Final Product: Fmoc-N-Me-Amino Acid F->G cluster_0 Step 1: o-NBS Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: o-NBS Deprotection cluster_3 Step 4: Fmoc Protection A H₂N-CHR-COOH (Amino Acid) B o-NBS-NH-CHR-COOH A->B o-NBS-Cl, Base (e.g. NaHCO₃) C o-NBS-N(Me)-CHR-COOH B->C Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I), Base (e.g., K₂CO₃) D Me-NH-CHR-COOH C->D Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) E Fmoc-N(Me)-CHR-COOH (Final Product) D->E Fmoc-OSu, Base (e.g., NaHCO₃)

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Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Methylated Amino Acids

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Synthesizing peptides containing N-methylated amino acids presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Synthesizing peptides containing N-methylated amino acids presents unique thermodynamic and kinetic challenges. The N-methyl group introduces severe steric hindrance and alters the conformational dynamics of the growing peptide chain, frequently leading to incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group[1]. Failure to achieve complete deprotection results in truncated deletion sequences—often observed as[M + 222] Da peaks in mass spectrometry—that are notoriously difficult to separate from the target peptide[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue Detected: Incomplete Fmoc Removal ([M+222] in MS) CheckSeq Analyze Sequence: Is the preceding residue N-methylated? Start->CheckSeq Standard Standard Protocol: Refresh 20% Piperidine/DMF Extend time to 2x20 min CheckSeq->Standard No NMethyl Steric Hindrance Protocol: Switch to 2% DBU + 20% Piperidine in DMF CheckSeq->NMethyl Yes CheckAgg Still Incomplete? Check for Peptide Aggregation (Resin clumping) Standard->CheckAgg Fails Monitor Validate Deprotection: UV-Vis Monitoring (301 nm) & Bromophenol Blue Test Standard->Monitor Success NMethyl->CheckAgg Fails NMethyl->Monitor Success AggYes Disrupt Aggregation: Change solvent to NMP/DMSO or add Chaotropic Salts CheckAgg->AggYes Yes AggNo Overcome Energy Barrier: Apply Microwave Heating (e.g., 75°C for 3 min) CheckAgg->AggNo No AggYes->Monitor AggNo->Monitor

Diagnostic workflow for resolving incomplete Fmoc deprotection in solid-phase peptide synthesis.

Section 1: The Mechanistic Roots of Deprotection Failure

To troubleshoot effectively, we must first understand the causality behind the failure of standard 20% piperidine/DMF protocols:

  • Steric Hindrance: Fmoc deprotection relies on an E1cB elimination mechanism where a base abstracts the acidic proton on the fluorenyl ring. The bulky N-methyl group physically obstructs the approach of a secondary amine base (like piperidine) to this proton[1][2]. This dramatically reduces the reaction rate, making standard 10-minute deprotection cycles insufficient.

  • Peptide Aggregation: N-methylation disrupts normal interchain hydrogen bonding. While this can sometimes prevent aggregation, in specific sequences it forces the peptide backbone into unfavorable secondary structures that aggregate and exclude solvent, rendering the N-terminus physically inaccessible to the deprotection cocktail[1][3].

  • Diketopiperazine (DKP) Formation (Side Reaction): While not a direct cause of incomplete deprotection, DKP formation is a severe side reaction that occurs during the deprotection of the second amino acid if the first or second residue is N-methylated, Proline, or Glycine[3][4]. The newly deprotected secondary amine attacks the C-terminal ester linkage to the resin, prematurely cleaving the dipeptide[5].

Section 2: Quantitative Comparison of Deprotection Cocktails

When standard piperidine fails, the chemical environment must be altered to increase base strength or disrupt aggregation.

Deprotection CocktailTypical Reaction TimeMechanism of Action / RationaleBest Use Case
20% Piperidine in DMF 2 x 10 minStandard base-catalyzed E1cB elimination. Piperidine also acts as the scavenger for the dibenzofulvene (DBF) byproduct.Unhindered, standard amino acids[6].
2% DBU + 20% Piperidine in DMF 2 x 5 min1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that rapidly abstracts the Fmoc proton. Piperidine is retained to scavenge the DBF byproduct[2][7].Highly sterically hindered N-methylated residues[2].
20% Piperidine in NMP / DMSO (1:1) 2 x 15 minNMP and DMSO are highly polar aprotic solvents that disrupt interchain hydrogen bonding and peptide aggregation[3][6].Sequences prone to aggregation or "difficult" hydrophobic stretches[3].
20% Piperidine + 0.1 M HOBt in DMF 2 x 15 minHOBt acts as a weak acid to suppress base-catalyzed aspartimide formation while maintaining deprotection efficacy[3].N-methylated sequences containing sensitive Aspartic Acid (Asp) residues[3].

Section 3: Self-Validating Experimental Protocols

Protocol A: DBU-Enhanced Deprotection Workflow

This protocol leverages DBU to overcome the high activation energy barrier imposed by N-methyl steric bulk[7]. Crucially, this protocol is self-validating , ensuring you do not proceed to the next coupling step blindly.

Materials:

  • Peptide-resin with an N-terminal Fmoc-N-methyl amino acid.

  • Deprotection Cocktail: 2% (v/v) DBU and 20% (v/v) Piperidine in DMF.

  • Washing Solvent: DMF (Peptide Synthesis Grade).

  • Bromophenol Blue indicator solution.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptide-resin in DMF and agitate gently for 30 minutes to maximize solvent penetration into the polymer matrix. Drain completely[2].

  • Primary Deprotection: Add the DBU/Piperidine cocktail to the reaction vessel (approx. 10 mL per gram of resin). Agitate at room temperature for exactly 5 minutes[2]. Note: Prolonged exposure to DBU can catalyze aspartimide formation if Asp is present; strict timing is critical[7].

  • Drain and Repeat: Drain the reaction vessel and immediately add a fresh aliquot of the DBU/Piperidine cocktail. Agitate for another 5 minutes, then drain[2].

  • Extensive Washing (Critical): Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU, piperidine, and the dibenzofulvene-piperidine adduct[6].

  • Validation via Bromophenol Blue: Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. Extract a few resin beads, wash them thoroughly, and apply the Bromophenol Blue test. A distinct blue/green color confirms the presence of the free N-methyl secondary amine, validating complete deprotection[1].

Protocol B: Real-Time UV-Vis Monitoring

To prevent premature progression to the next coupling step, deprotection should be monitored quantitatively.

  • Collect the drained deprotection cocktail from Step 2 and Step 3 above.

  • Dilute the solution in DMF and measure the UV absorbance at 301 nm (or 312 nm), which corresponds to the fulvene-piperidine adduct[2][4].

  • A plateau in absorbance between consecutive deprotection cycles indicates that no further Fmoc groups are being cleaved, confirming reaction completion[2].

Section 4: Technical FAQs

Q1: My mass spectrometry data shows a major peak at[M + 222.2] Da after attempting to couple to an N-methylated residue. What happened? A: The +222.2 Da mass shift corresponds exactly to an intact Fmoc protecting group[2]. This indicates that the deprotection of the N-methylated residue was incomplete. Because the Fmoc group remained attached, the subsequent amino acid could not couple, resulting in a truncated deletion sequence[2]. You must switch to a more aggressive deprotection strategy, such as the DBU/Piperidine protocol, before proceeding to the next coupling cycle.

Q2: Can I use DBU for all my Fmoc deprotections to ensure complete removal and save time? A: No. While DBU is highly efficient for sterically hindered residues, it is a very strong base. Routine use of DBU across the entire peptide sequence significantly increases the risk of base-catalyzed side reactions, most notably aspartimide formation at Asp-Xaa junctions (where Xaa is Gly, Ala, or Ser)[3][7]. DBU should be reserved specifically for difficult, sterically hindered deprotections.

Q3: I am synthesizing an N-methylated dipeptide on the resin, and my yield dropped to near zero after the second Fmoc deprotection. Why? A: You are likely experiencing Diketopiperazine (DKP) formation. When the Fmoc group is removed from the second amino acid, the resulting free amine can loop back and attack the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide as a cyclic DKP[3][4]. This is highly prevalent with N-methyl amino acids and Proline[4]. To prevent this, use a highly sterically hindered resin (like 2-chlorotrityl chloride resin) which inhibits DKP formation[3], or couple the first two residues as a pre-synthesized dipeptide building block[3][5].

Q4: The sequence I am synthesizing is highly hydrophobic and contains multiple N-methylations. Even DBU is failing. What is the next logical step? A: The peptide is likely undergoing severe aggregation. Switch your primary solvent from DMF to a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO)[3][6]. If chemical disruption fails, apply Microwave-Assisted SPPS (e.g., heating the deprotection reaction to 75°C for 3 minutes). The thermal energy will overcome the activation barrier and disrupt interchain hydrogen bonding[1][3].

References

  • BenchChem. "Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis." BenchChem. 1

  • BenchChem. "Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids." BenchChem. 2

  • BenchChem. "Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis." BenchChem.6

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec. 3

  • Renyi. "Methods for Removing the Fmoc Group." Renyi. 4

  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. 7

  • American Chemical Society. "Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker System." ACS Publications. 5

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly modified, sterically hindered amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly modified, sterically hindered amino acids. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH presents a particularly complex solubility profile in standard N,N-Dimethylformamide (DMF) due to competing physicochemical forces.

This guide provides a mechanistic breakdown of the problem, a validated troubleshooting workflow, and self-validating protocols to ensure your coupling reactions proceed with high fidelity.

Diagnostic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular architecture of the compound. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH contains three conflicting structural elements:

  • The Fmoc Group: A bulky, highly hydrophobic fluorenylmethyloxycarbonyl moiety that generally dictates the need for polar aprotic solvents[1].

  • N-Methylation: While N-methylation removes a backbone hydrogen bond donor (often improving peptide solubility on-resin), it introduces severe steric hindrance. This forces the molecule into constrained dihedral angles that can inadvertently align side chains for optimal self-association.

  • The 3-Carbamoyl Moiety: This is the primary culprit. The unprotected meta-carbamoyl group (-CONH₂) acts as a potent hydrogen bond donor and acceptor. In DMF—a solvent that accepts but cannot donate hydrogen bonds—these carbamoyl groups self-associate, forming stable intermolecular crystal lattices or aggregates that resist dissolution[2].

Solvation Strategies Matrix

The following table synthesizes quantitative and semi-quantitative data for resolving the solubility of highly hydrogen-bonded Fmoc-amino acids. Use this matrix to select the appropriate intervention based on your synthesis scale and synthesizer compatibility.

Solvent SystemAdditivesTemp (°C)Expected Solubility LimitMechanistic Rationale
100% DMF None25< 0.05 MStandard SPPS solvent; insufficient to disrupt strong carbamoyl-carbamoyl H-bonds.
100% NMP None25~ 0.10 MSlightly higher polarity and solvating power than DMF; provides marginal improvement[3].
100% DMF None40 (Sonication)~ 0.15 MKinetic energy temporarily breaks transient aggregates, but precipitation may recur upon cooling[1][3].
75% DMF / 25% DMSO None25> 0.20 MDMSO is a superior H-bond acceptor, effectively solvating the carbamoyl protons to prevent self-association[3][4].
100% DMF 0.8 M LiCl25> 0.30 MChaotropic lithium ions coordinate directly with carbamoyl oxygens, exerting a powerful "salting-in" effect[2].

Frequently Asked Questions (FAQs)

Q: Why does standard sonication fail to keep the amino acid in solution over time? A: Sonication utilizes ultrasonic waves to provide kinetic energy, which physically breaks apart solid aggregates[3]. However, if the thermodynamic equilibrium of the system heavily favors intermolecular hydrogen bonding over solvent-solute interactions, the compound will rapidly precipitate once the kinetic energy is removed. A thermodynamic intervention (such as a co-solvent) is required for long-term stability in the synthesizer vial.

Q: How exactly does DMSO improve the solubility of carbamoyl-containing side chains? A: Dimethyl sulfoxide (DMSO) has a higher dielectric constant than DMF and is a vastly superior hydrogen bond acceptor[4]. When added as a co-solvent (typically up to 25% v/v), the oxygen atom of DMSO forms strong hydrogen bonds with the protons of the -CONH₂ group. This effectively caps the hydrogen-bonding sites, preventing the amino acid molecules from aggregating with one another[3][4].

Q: When should I use chaotropic salts, and are they safe for Fmoc SPPS? A: Chaotropic salts, such as 0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), should be used when co-solvents fail or are incompatible with your resin swelling properties. These salts disrupt the structured hydrogen-bonding network of the solvent and the solute[2]. They are perfectly compatible with standard Fmoc/tBu chemistry and are frequently added directly to the coupling mixture to overcome severe sequence aggregation on the solid support.

Troubleshooting Workflow

Follow this logical progression to resolve solubility issues with minimal disruption to your standard SPPS protocols.

Workflow Start Fmoc-N-Me-D-Phe(3-carbamoyl)-OH Insoluble in DMF Step1 Apply Sonication & Gentle Heating (35°C) Start->Step1 Check1 Fully Dissolved? Step1->Check1 Step2 Add 10-25% DMSO (v/v) as Co-solvent Check1->Step2 No Success Proceed to Coupling Reaction Check1->Success Yes Check2 Fully Dissolved? Step2->Check2 Step3 Use Chaotropic Salt (0.8 M LiCl in DMF) Check2->Step3 No Check2->Success Yes Step3->Success Yes Fail Re-evaluate Sequence or Protecting Groups Step3->Fail No

Decision tree workflow for resolving Fmoc-N-Me-D-Phe(3-carbamoyl)-OH solubility issues in SPPS.

Validated Experimental Protocols

Protocol A: DMSO Co-Solvent Solubilization (First-Line Intervention)

This protocol utilizes DMSO to thermodynamically stabilize the monomer in solution[3][4].

  • Calculate & Weigh: Weigh the required molar excess (typically 3-5 eq) of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH into a clean, dry glass vial.

  • Primary Solvation: Add high-purity, anhydrous DMF to achieve 75% of your target final volume.

  • Agitation: Vortex vigorously for 2-3 minutes. The solution will likely remain a cloudy suspension.

  • Co-solvent Addition: Add anhydrous DMSO to make up the remaining 25% of the volume.

  • Thermal/Kinetic Assist: Place the vial in an ultrasonic bath pre-heated to 35°C. Sonicate for 5-10 minutes[3].

  • Validation: Visually inspect the solution against a dark background. It should be completely optically clear. Allow it to return to room temperature for 15 minutes to ensure no reprecipitation occurs before loading it onto the synthesizer.

Protocol B: Chaotropic Salt Solubilization (Refractory Intervention)

Use this method if Protocol A fails, or if DMSO negatively impacts your specific resin's swelling kinetics.

  • Prepare Stock Solution: Prepare a stock solution of 0.8 M anhydrous Lithium Chloride (LiCl) in peptide-grade DMF. Note: LiCl is highly hygroscopic; ensure it is stored in a desiccator and use anhydrous DMF to prevent moisture introduction.

  • Weigh Reagents: Weigh the Fmoc-N-Me-D-Phe(3-carbamoyl)-OH into a vial.

  • Solvation: Add the calculated volume of the 0.8 M LiCl/DMF stock solution to achieve your desired coupling concentration (e.g., 0.2 M).

  • Agitation: Vortex for 3 minutes. The chaotropic effect is usually rapid, disrupting the hydrogen bonds and yielding a clear solution[2].

  • Coupling Adjustment: Proceed with your standard coupling reagents (e.g., DIC/Oxyma or HATU/DIPEA). The presence of LiCl will not interfere with activation and may actually enhance the coupling rate by disrupting on-resin aggregation.

References

  • Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers - Benchchem - 1

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich -

  • Overcoming poor solubility of Fmoc-H-DL-Abu-OH - Benchchem -3

  • Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS) - Taylor & Francis -4

  • Chaotropic agent - Wikipedia - 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Hydrogen Bonding Capacity of 3-Carbamoyl vs. 4-Carbamoyl Pyridine Derivatives

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition In the intricate landscape of molecular science, particularly within drug development and materials science, hydrogen bonds are the subtle yet p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition

In the intricate landscape of molecular science, particularly within drug development and materials science, hydrogen bonds are the subtle yet powerful forces that dictate molecular recognition, self-assembly, and biological function.[1] These non-covalent interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor), are fundamental to the structure of proteins and the pairing of nucleic acids.[1][2] The ability of a molecule to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[3]

This guide provides an in-depth evaluation of the hydrogen bonding capacities of two closely related classes of molecules: 3-carbamoyl and 4-carbamoyl pyridine derivatives. While differing only in the substitution pattern on the pyridine ring, this seemingly minor structural variance leads to significant differences in their electronic properties and, consequently, their hydrogen bonding landscapes. We will explore the theoretical underpinnings of these differences and provide robust experimental protocols for their quantitative evaluation.

Structural and Electronic Divergence: 3-Carbamoylpyridine (Nicotinamide) vs. 4-Carbamoylpyridine (Isonicotinamide)

The core structures we will evaluate are nicotinamide and isonicotinamide. Both possess the same functional groups: a pyridine ring and a primary carbamoyl group (-CONH₂). However, the positional isomerism is the critical factor governing their behavior.

The carbamoyl group is moderately electron-withdrawing. Its effect on the electron density of the pyridine ring nitrogen—a primary hydrogen bond acceptor site—is dictated by a combination of inductive and resonance effects.

  • 4-Carbamoylpyridine (Isonicotinamide): The carbamoyl group is in the para position relative to the ring nitrogen. This allows for direct resonance delocalization, strongly withdrawing electron density from the nitrogen atom. This significantly reduces the basicity and, therefore, the hydrogen bond acceptor strength of the pyridine nitrogen.

  • 3-Carbamoylpyridine (Nicotinamide): The carbamoyl group is in the meta position. Direct resonance withdrawal from the ring nitrogen is not possible. The primary electronic influence is a weaker, distance-dependent inductive effect. Consequently, the pyridine nitrogen in nicotinamide is more basic and a stronger hydrogen bond acceptor than in isonicotinamide.

Another crucial distinction is the potential for intramolecular hydrogen bonding . In 3-carbamoylpyridine, the geometry allows for the formation of an intramolecular hydrogen bond between one of the amide N-H protons and the pyridine nitrogen, forming a stable six-membered ring. This is sterically impossible for the 4-carbamoyl isomer.[4][5] This possibility can significantly influence which functional groups are available for intermolecular interactions.

Caption: Key structural and electronic differences between the two isomers.

Comparative Analysis of Hydrogen Bonding Sites

Both molecules present three primary sites for hydrogen bonding:

  • Amide N-H Protons (HBD): The two protons on the carbamoyl nitrogen are hydrogen bond donors.

  • Carbonyl Oxygen (HBA): The oxygen of the C=O group is a strong hydrogen bond acceptor.

  • Pyridine Ring Nitrogen (HBA): The lone pair on the sp²-hybridized nitrogen acts as a hydrogen bond acceptor.[6]

The competition and interplay between these sites define the molecule's overall bonding capacity.

Hydrogen Bond Donating (HBD) Capacity

The HBD strength of the amide N-H protons is broadly similar in both isomers but can be subtly influenced by the electronic environment. The primary differentiator is the competition from intramolecular bonding in the 3-isomer. If an intramolecular H-bond forms, it sequesters one N-H group, reducing the number of sites available for intermolecular donation and potentially weakening the donating ability of the remaining N-H proton due to electronic redistribution.

Hydrogen Bond Accepting (HBA) Capacity

This is where the most significant differences lie.

  • Pyridine Nitrogen: As discussed, the 4-carbamoyl substituent deactivates the ring nitrogen more effectively, making it a weaker HBA site compared to the 3-isomer. This can be quantitatively compared by examining their pKa values (pKa of the conjugate acid).

CompoundpKa of Conjugate Acid (Pyridinium ion)Pyridine N BasicityReference
Pyridine5.2Highest[7]
3-Carbamoylpyridine 3.35Intermediate[8]
4-Carbamoylpyridine 3.61Lowest[8]

Note: There can be slight variations in reported pKa values based on experimental conditions. The general trend holds that the 4-substituted pyridine is less basic than the 3-substituted one due to resonance effects.

  • Carbonyl Oxygen: The carbonyl oxygen is a strong HBA in both isomers. Its acceptor strength is also modulated by resonance. In the 4-isomer, resonance delocalization onto the electron-withdrawing pyridine nitrogen (in its protonated form or when complexed) can slightly reduce the electron density on the carbonyl oxygen compared to the 3-isomer. More importantly, the steric accessibility and participation in different bonding motifs (e.g., amide-amide dimerization) are key factors.[9]

Caption: Potential intramolecular H-bond in 3-carbamoylpyridine.

Experimental Methodologies for Evaluation

To empirically validate these theoretical differences, a multi-pronged approach combining spectroscopic and computational methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the electronic environment of nuclei and is a primary tool for studying hydrogen bonding.[10][11] The chemical shift of a proton involved in a hydrogen bond will typically move downfield (to a higher ppm value) due to deshielding.[10]

Protocol: ¹H NMR Titration with a Hydrogen Bond Acceptor

This experiment quantifies the HBD strength of the amide protons.

  • Preparation: Prepare a stock solution of the carbamoyl derivative (e.g., 10 mM in a non-polar, aprotic solvent like CDCl₃ or CCl₄). Prepare a stock solution of a strong hydrogen bond acceptor, such as dimethyl sulfoxide (DMSO), in the same solvent.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the carbamoyl derivative solution. Record the chemical shifts (δ) of the two amide (NH₂) protons. They may appear as a single broad peak or two distinct signals.

  • Titration: Add incremental aliquots (e.g., 0.2, 0.5, 1.0, 2.0 equivalents) of the DMSO stock solution to the NMR tube. Acquire a spectrum after each addition.

  • Data Analysis: Plot the change in chemical shift (Δδ) of the amide protons as a function of the acceptor concentration. A larger Δδ upon saturation indicates a stronger interaction with the HBA, and thus a stronger HBD capacity. Compare the binding curves for the 3- and 4-isomers.

  • Causality: The downfield shift occurs because the hydrogen bond acceptor pulls electron density away from the proton, reducing its shielding and causing it to resonate at a lower magnetic field.[10] The steepness of the initial slope of the titration curve is indicative of the binding constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds. Hydrogen bonding perturbs these frequencies, providing a direct probe of the interaction.[2] For an N-H bond acting as a donor, hydrogen bonding weakens the bond, causing its stretching frequency (ν) to decrease (a "red shift").[2][12]

Protocol: FTIR Analysis in a Non-Polar Solvent

This experiment can probe both inter- and intramolecular hydrogen bonding.

  • Sample Preparation: Prepare a series of solutions of the carbamoyl derivative in a non-coordinating solvent (e.g., CCl₄) at varying concentrations (e.g., from 0.1 mM to 10 mM).

  • Spectral Acquisition: Record the FTIR spectrum for each concentration, focusing on the N-H stretching region (~3500-3300 cm⁻¹) and the C=O stretching region (~1700-1650 cm⁻¹).

  • Data Interpretation:

    • N-H Region: At very low concentrations, intermolecular interactions are minimized. The 3-isomer may show a sharp band corresponding to a "free" N-H and a broader, red-shifted band corresponding to the intramolecularly bonded N-H. The 4-isomer should only show bands corresponding to free N-H groups. As concentration increases, new, broader bands at lower frequencies will appear for both isomers, indicative of intermolecular N-H···O=C or N-H···N hydrogen bonds.

    • C=O Region: The formation of N-H···O=C hydrogen bonds will also cause a red shift in the C=O stretching frequency.

  • Trustworthiness: By analyzing the spectra as a function of concentration, one can distinguish between intramolecular bonds (whose relative intensity is concentration-independent) and intermolecular bonds (which increase with concentration).[13]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) methods provide invaluable insight into the geometries and energetics of hydrogen-bonded complexes.[14]

Protocol: DFT Calculation of Dimerization Energy

This protocol quantifies the strength of a specific intermolecular interaction.

  • Monomer Optimization: Build the 3- and 4-carbamoylpyridine molecules in a computational chemistry software package. Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP-D3/6-311++G(d,p)) to find the minimum energy structure and its electronic energy (E_monomer).

  • Dimer Construction: Construct a plausible hydrogen-bonded dimer, for example, a head-to-head dimer linked by two N-H···O=C bonds.

  • Dimer Optimization: Perform a geometry optimization of the dimer structure to find its minimum energy configuration (E_dimer).

  • Interaction Energy Calculation: Calculate the interaction energy (ΔE), correcting for Basis Set Superposition Error (BSSE) using the counterpoise method.

    • ΔE_interaction = E_dimer - 2 * E_monomer + E_BSSE

  • Analysis: A more negative ΔE_interaction indicates a stronger, more stable hydrogen-bonded dimer.[14][15] This can be repeated for different dimer configurations (e.g., involving the pyridine nitrogen) to map out the preferred interaction modes. Further analysis using Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) theory can characterize the nature and strength of the specific hydrogen bonds.[14][16]

Caption: Workflow for the comprehensive evaluation of hydrogen bonding capacity.

Conclusion and Outlook

The evaluation of 3-carbamoyl versus 4-carbamoyl pyridine derivatives reveals a compelling case study in how subtle changes in molecular architecture have profound effects on non-covalent interactions.

  • 4-Carbamoylpyridine acts primarily through intermolecular hydrogen bonds. Its deactivated pyridine nitrogen makes it a weaker HBA at that site, channeling interactions towards the robust carbamoyl-carbamoyl (N-H···O=C) dimerization motif.

  • 3-Carbamoylpyridine presents a more complex landscape where intramolecular N-H···N(pyridine) hydrogen bonding competes with intermolecular interactions.[4][5] This competition is solvent-dependent and crucial to its behavior in different environments. Its pyridine nitrogen is a more potent hydrogen bond acceptor than in the 4-isomer.

For researchers in drug development, understanding these preferences is critical. A preference for intramolecular bonding can mask a functional group, preventing it from interacting with a biological target. Conversely, a strong and predictable intermolecular bonding motif, like that in the 4-isomer, can be exploited for designing crystal structures or for specific interactions with a receptor active site. The integrated experimental and computational workflow detailed in this guide provides a robust framework for quantifying these critical molecular properties.

References

  • On the nature of hydrogen bonds: an overview on computational studies and a word about patterns. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. American Chemical Society. [Link]

  • Hydrogen Bond Benchmark: Focal‐Point Analysis and Assessment of DFT Functionals. Wiley Online Library. [Link]

  • Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Science Publishing. [Link]

  • 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Royal Society of Chemistry. [Link]

  • Exploring Nature and Predicting Strength of Hydrogen Bonds: A Correlation Analysis Between Atoms-in-Molecules Descriptor. Wiley Online Library. [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis. [Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJWave.org. [Link]

  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. [Link]

  • Measuring the Strength of Hydrogen Bonds. RSC Blogs. [Link]

  • Quantification of Hydrogen Bond Strength Based on Interaction Coordinates: A New Approach. ACS Publications. [Link]

  • FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica. [Link]

  • NMR spectroscopy studies of hydrogen bonding. ResearchGate. [Link]

  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. [Link]

  • NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules. ACS Publications. [Link]

  • Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. ACS Publications. [Link]

  • Scientists develop new method to measure and predict hydrogen bond strength in confined water. The University of Manchester. [Link]

  • Influence of Stacking on Hydrogen Bonding: Quantum Chemical Study on Pyridine−Benzene Model Complexes. ACS Publications. [Link]

  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Royal Society of Chemistry. [Link]

  • Hydrogen bonded system faces strength test. Chemistry World. [Link]

  • Electronic substituent effect on Se-H⋯N hydrogen bond: A computational study of para-substituted pyridine-SeH2 complexes. ResearchGate. [Link]

  • Experimental quantification of electrostatics in X-H···π hydrogen bonds. National Center for Biotechnology Information. [Link]

  • Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives. ACS Publications. [Link]

  • Hydrogen-bonding landscape of the carbamoylcyanonitrosomethanide anion in the crystal structure of its ammonium salt. National Center for Biotechnology Information. [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. National Center for Biotechnology Information. [Link]

  • Gradual evolution of hydrogen-bonding patterns with the carbamoylcyanonitrosomethanide anion in a series of aliphatic diammonium salts. ResearchGate. [Link]

  • Intermolecular hydrogen bonds in N-carbamoyl-l-proline. ResearchGate. [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

  • Hydrogen-bonding landscape of the carbamoylÂcyanoÂnitroÂsomethanide anion in the crystal structure of its ammonium salt. IUCr Journals. [Link]

  • Gradual evolution of hydrogen-bonding patterns with the carbamoylcyanonitrosomethanide anion in a series of aliphatic diammonium salts. PubMed. [Link]

  • Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions. MDPI. [Link]

  • Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. MDPI. [Link]

  • Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. MDPI. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. University of California, Los Angeles. [Link]

  • pKa Data Compiled by R. Williams. Robert Williams Page. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Handling highly specialized non-natural amino acids like Fmoc-N-Me-D-Phe(3-carbamoyl)-OH requires a nuanced approach to laboratory safety. While Fmoc-protected amino acid derivatives are generally not classified as sever...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly specialized non-natural amino acids like Fmoc-N-Me-D-Phe(3-carbamoyl)-OH requires a nuanced approach to laboratory safety. While Fmoc-protected amino acid derivatives are generally not classified as severe hazardous materials under GHS[1], their physical properties as fine, electrostatically charged powders present distinct inhalation risks[2]. Furthermore, the N-methylated nature of this specific compound induces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS), necessitating the use of highly reactive, hazardous coupling reagents (e.g., HATU, COMU) and toxic solvents (e.g., DMF, NMP).

Therefore, your Personal Protective Equipment (PPE) and operational protocols must be designed to protect you not just from the powder itself, but from the aggressive chemical environment required to utilize it.

Hazard Profile & Causality-Driven PPE Matrix

To establish a self-validating safety culture, researchers must understand the causality behind PPE selection.

  • The Powder Hazard: Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a fine powder that easily becomes airborne. Inhalation can cause mechanical irritation to the respiratory tract[3].

  • The Workflow Hazard: Because the N-methyl group sterically blocks the reacting amine, standard coupling reagents (like DIC/HOBt) are inefficient. You will likely use uronium salts (HATU) and strong bases (DIPEA) in Dimethylformamide (DMF). DMF is a known teratogen and easily penetrates the skin, carrying dissolved amino acids and reagents into the bloodstream.

Table 1: Required PPE for Handling Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

PPE CategorySpecificationCausal Justification
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of airborne dust during weighing. Note: Not required if weighing is performed entirely inside a certified ductless weighing enclosure.
Hand Protection Double-layered Nitrile Gloves (≥4 mil)The powder itself requires only single gloves[3]; however, double-gloving is mandatory when proceeding to the dissolution step involving DMF/DIPEA.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal irritation from airborne dust and catastrophic splashes during solvent addition[3].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge ignition when working with flammable solvents (DMF) post-weighing.

Operational Workflows: Step-by-Step Handling

The following protocols are designed as self-validating systems. By observing the physical behavior of the compound at each step, you can verify that the safety parameters are functioning correctly.

Protocol A: Anti-Static Weighing and Transfer

N-methylated Fmoc amino acids are notorious for static cling, which increases the risk of aerosolization and cross-contamination.

  • Thermal Equilibration: Remove the vial of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH from 2–8°C storage[4]. Place it in a desiccator for 30 minutes to reach room temperature.

    • Self-Validation: Inspect the exterior of the glass vial. If condensation forms, equilibration is incomplete. Do not open, as moisture will degrade the Fmoc group over time.

  • Static Elimination: Inside a low-flow powder weighing hood, discharge the weighing spatula and the weigh boat using an anti-static gun (e.g., Zerostat).

  • Transfer: Slowly transfer the powder.

    • Self-Validation: If the powder "jumps" to the spatula or the sides of the weigh boat, static is still present. Re-apply the anti-static gun before proceeding to prevent airborne dispersion.

  • Sealing: Immediately cap the stock vial, purge with dry Nitrogen or Argon, and seal with Parafilm before returning to 2–8°C storage[4].

Protocol B: Dissolution and Activation
  • Solvent Addition: Transfer the pre-weighed Fmoc-N-Me-D-Phe(3-carbamoyl)-OH into a dry reaction vessel. Add anhydrous DMF or NMP.

  • Activation: Add your chosen coupling reagent (e.g., HATU) followed by the base (e.g., DIPEA).

  • Ventilation Check: Perform this entirely inside a Class II chemical fume hood, as the activation process can release trace volatile byproducts.

Workflow A Storage (2-8°C) B Equilibrate to RT (Desiccator) A->B C Anti-Static Weighing (Powder Hood) B->C D Dissolution in DMF/NMP C->D E Activation (HATU/DIPEA) D->E F SPPS Coupling E->F

Operational workflow for the safe handling and activation of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH.

Spill Response and Disposal Plan

Spills involving peptide building blocks usually occur in two states: as a dry powder during weighing, or as a highly toxic liquid mixture during activation.

Dry Powder Spill (Fmoc-N-Me-D-Phe(3-carbamoyl)-OH only)
  • Do NOT dry sweep. Dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard[2].

  • Suppress: Lightly mist the spilled powder with a 10% Isopropanol/Water solution to suppress dust formation.

  • Collect: Wipe up the dampened powder using disposable paper towels[2].

  • Dispose: Place the towels in a solid hazardous waste container labeled "Non-Hazardous Organic Solid Waste" (unless local regulations dictate otherwise).

Liquid Spill (Compound dissolved in DMF/DIPEA)
  • Evacuate: Step back and ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Absorb: Apply inert chemical absorbent pads or vermiculite to the spill. Do not use combustible materials like sawdust.

  • Clean: Wash the surface with a 10% bleach solution (if compatible with your hood surface) to neutralize residual active esters, followed by soap and water.

  • Dispose: Collect all absorbent materials into a heavy-duty, sealable polyethylene bag and dispose of as "Hazardous Flammable/Toxic Liquid Waste."

SpillResponse S1 Spill Detected S2 Assess Material State S1->S2 S3 Solid Powder Spill S2->S3 S4 Liquid Solution Spill S2->S4 S5 Mist with 10% IPA (Dust Suppression) S3->S5 S6 Apply Inert Absorbent S4->S6 S7 Hazardous Waste Disposal S5->S7 S6->S7

Dichotomous spill response pathway based on the physical state of the chemical.

References

  • Fmoc-N-Methyl-D-Phenylalanine Handling and Storage Protocols . Sinochem Nanjing Corporation. Available at:[Link]

Sources

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